molecular formula C10H10BrClFN B8160400 1-(5-Bromo-2-chlorobenzyl)-3-fluoroazetidine

1-(5-Bromo-2-chlorobenzyl)-3-fluoroazetidine

Cat. No.: B8160400
M. Wt: 278.55 g/mol
InChI Key: ZHDGUPWJNIVVKM-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-chlorobenzyl)-3-fluoroazetidine is a synthetic organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzyl and azetidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-chlorobenzyl)-3-fluoroazetidine typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination and chlorination of benzyl derivatives, followed by the introduction of the azetidine ring and fluorination. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-chlorobenzyl)-3-fluoroazetidine undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(5-Bromo-2-chlorobenzyl)-3-fluoroazetidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-chlorobenzyl)-3-fluoroazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can influence its binding affinity and selectivity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-2-chlorobenzyl)-3-chloroazetidine
  • 1-(5-Bromo-2-chlorobenzyl)-3-iodoazetidine
  • 1-(5-Bromo-2-chlorobenzyl)-3-methylazetidine

Uniqueness

1-(5-Bromo-2-chlorobenzyl)-3-fluoroazetidine is unique due to the presence of the fluorine atom, which can significantly impact its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(5-bromo-2-chlorophenyl)methyl]-3-fluoroazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClFN/c11-8-1-2-10(12)7(3-8)4-14-5-9(13)6-14/h1-3,9H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDGUPWJNIVVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=CC(=C2)Br)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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